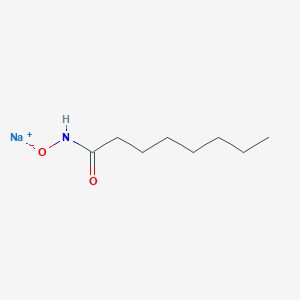

Caprylohydroxamic acid sodium salt

Descripción general

Descripción

Caprylohydroxamic acid sodium salt is a derivative of caprylohydroxamic acid, which is a hydroxamic acid. This compound is known for its role as a chelating agent and preservative in various formulations, particularly in the cosmetic and personal care industries . It is effective against bacteria, yeast, and mold, making it a valuable ingredient in products that require microbial stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of caprylohydroxamic acid involves the reaction of hydroxylamine hydrochloride with an octanoate ester in the presence of a base and a catalyst. The process typically involves the following steps :

Addition of Hydroxylamine Hydrochloride: Hydroxylamine hydrochloride is added to a reactor containing an alcoholic solution and stirred until dissolved.

Addition of Octanoate Ester: The octanoate ester is added to the reactor and mixed uniformly.

Catalyst and Base Addition: A catalyst such as 4-dimethyl aminopyridine and a solid base are added. The temperature is controlled between 5-15°C, and the pH is adjusted to 5.0-6.5.

Reaction: The mixture is reacted at 20-40°C for 1-3 hours.

Cooling and Filtration: After the reaction, the mixture is cooled to -10 to 0°C, and sodium chloride or potassium chloride is filtered out.

Purification: The crude product is purified through recrystallization and drying to obtain caprylohydroxamic acid with a purity of over 99%.

Análisis De Reacciones Químicas

Caprylohydroxamic acid sodium salt undergoes various chemical reactions, primarily involving its hydroxamic acid group. Some of the key reactions include :

Chelation: It forms complexes with metal ions such as iron, lead, and other heavy metals.

Substitution Reactions: The hydroxamic acid group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.

Aplicaciones Científicas De Investigación

Cosmetic Applications

CHA is predominantly used in the cosmetic industry as a preservative and chelating agent. Its effectiveness against bacteria, yeast, and mold at pH levels ranging from 4 to 7.5 makes it suitable for a wide range of formulations.

Preservative Efficacy

- Formulations : CHA is reported to be used in 269 cosmetic formulations, with maximum concentrations of 0.25% in leave-on products and up to 0.3% in rinse-off products .

- Safety Profile : Studies indicate that CHA presents a lower hazard profile compared to traditional preservatives like formaldehyde-releasing agents and isothiazolinones .

| Product Type | Max Concentration (%) | Usage |

|---|---|---|

| Body and hand products | 0.25 | Leave-on formulations |

| Bath soaps and detergents | 0.3 | Rinse-off formulations |

| Eye makeup | 0.2 | Products applied near the eye |

| Baby lotions | 0.15 | Baby care products |

Chelating Agent

CHA acts as a chelating agent that binds to metal ions, preventing oxidative degradation of cosmetic products. This property is particularly beneficial in formulations containing iron or other metals that could lead to discoloration or instability .

Pharmaceutical Applications

In pharmaceuticals, CHA has been studied for its potential as an antimicrobial agent and preservative in topical formulations.

Antimicrobial Properties

Research demonstrates that CHA exhibits significant antimicrobial activity against a range of pathogens, making it suitable for use in topical medications . Its high pKa allows it to remain effective at neutral pH levels, which is advantageous for skin applications.

Agricultural Applications

CHA has been identified as having potential uses in agriculture, particularly as an insecticide and growth promoter.

Growth-Promoting Feed Additive

While limited data exists on non-cosmetic uses, CHA has been noted as a growth-promoting feed additive . This application could leverage its antimicrobial properties to enhance livestock health and growth rates.

Industrial Applications

In industrial settings, CHA serves multiple roles due to its chemical properties.

Flotation Agent

CHA is utilized as a flotation agent in mineral processing, particularly for non-sulfide ores such as tungsten and tin . Its ability to selectively bind to certain minerals enhances the efficiency of extraction processes.

Corrosion Inhibition

The compound's chelating properties also make it effective as a corrosion inhibitor in various industrial applications, protecting machinery and equipment from metal degradation due to oxidation .

Case Study 1: Efficacy in Personal Care Products

A study evaluated the performance of CHA compared to traditional preservatives in home care formulations. Results indicated that CHA provided adequate preservation while exhibiting improved toxicity profiles compared to more hazardous alternatives .

Case Study 2: Agricultural Use

Research into the application of CHA as an insecticide demonstrated its effectiveness against common agricultural pests while being less harmful to non-target organisms compared to conventional pesticides .

Mecanismo De Acción

The primary mechanism of action of caprylohydroxamic acid sodium salt involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, preventing them from catalyzing unwanted reactions in formulations . This chelation helps in maintaining the stability and efficacy of the products in which it is used .

Comparación Con Compuestos Similares

Caprylohydroxamic acid sodium salt can be compared with other chelating agents and preservatives such as :

Disodium EDTA: Like caprylohydroxamic acid, disodium EDTA is a strong chelating agent that binds metal ions.

Benzyl Alcohol: This compound is also used as a preservative but lacks the chelating properties of caprylohydroxamic acid.

Actividad Biológica

Caprylohydroxamic acid sodium salt (CHA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of dermatology and microbiology. This article delves into its biological properties, including antimicrobial effects, skin absorption characteristics, genotoxicity, and safety assessments based on various studies.

Overview of Caprylohydroxamic Acid

Caprylohydroxamic acid is a hydroxamic acid derivative known for its ability to inhibit various enzymes and microorganisms. Its sodium salt form is often used in cosmetic formulations due to its enhanced solubility and stability. The compound is recognized for its potential as a preservative and antimicrobial agent, making it valuable in personal care products.

Antimicrobial Activity

CHA exhibits significant antimicrobial properties, making it effective against a range of pathogens. Research indicates that it disrupts microbial cell membranes and alters intracellular pH, leading to cell death. The following table summarizes the antimicrobial efficacy of CHA against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Pseudomonas aeruginosa | 0.5% | Disruption of cell membrane integrity |

| Aspergillus brasiliensis | 1.0% | Decrease in microbial internal pH |

| Escherichia coli | 0.25% | Membrane permeability enhancement |

CHA's higher pKa allows it to remain effective at neutral pH levels, distinguishing it from other organic acids that require more acidic environments for activity .

Skin Absorption Studies

Studies on the dermal absorption of CHA show that it can penetrate the skin effectively. In vitro experiments using split-thickness human skin demonstrated varying absorption rates depending on the formulation:

- Oil-in-water emulsion : 51.45% absorbed

- Silicone-in-water emulsion : 43.84% absorbed

- Clear lotion : 36.87% absorbed

These findings suggest that CHA can be effectively delivered through the skin barrier, which is crucial for its use in topical applications .

Genotoxicity and Safety Assessment

The genotoxic potential of CHA has been evaluated through various assays:

- Ames Test : Showed weak mutagenic activity towards E. coli but not towards S. typhimurium at certain concentrations. However, it was not considered genotoxic in mammalian cell micronucleus tests .

- In Vivo Studies : Limited data exists; however, available studies indicate no significant genotoxic effects under the tested conditions.

Safety assessments conducted by the Cosmetic Ingredient Review (CIR) panel concluded that CHA is safe for use in cosmetics at concentrations typically found in products (up to 15%). Concerns regarding skin sensitization were noted, particularly when used on damaged skin or with penetration enhancers .

Case Studies and Reports

- Allergic Contact Dermatitis : A notable case study reported an epidemic of allergic contact dermatitis linked to moisturizers containing CHA. This highlights the importance of monitoring adverse reactions associated with cosmetic ingredients .

- Repeated Insult Patch Tests : Various formulations containing CHA have undergone repeated insult patch testing, revealing minimal irritation and sensitization responses in most cases, although some individuals exhibited heightened sensitivity under specific conditions .

Propiedades

IUPAC Name |

sodium;N-oxidooctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPBBWACDUYBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.